molecular formula C13H24N2O3 B2612337 tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate CAS No. 1368040-61-2

tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate

Cat. No.: B2612337
CAS No.: 1368040-61-2
M. Wt: 256.346
InChI Key: LNGPEAVAOLYRPC-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS 1368040-61-2) is a high-value, Boc-protected spirocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,9-diazaspiro[5.5]undecane core, a privileged scaffold recognized for its versatile biological activity. Scientific literature indicates that derivatives based on this core structure are investigated for a wide range of therapeutic applications . These include the treatment of obesity through the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis . Furthermore, research into analogous 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has identified potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), demonstrating promising analgesic activity with a potentially improved safety profile compared to classic opioids . The incorporation of a Boc (tert-butoxycarbonyl) protecting group at one nitrogen atom makes this reagent an essential synthetic intermediate. It allows for selective functionalization at the secondary amine, enabling researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. With a molecular formula of C13H24N2O3 and a molecular weight of 256.34 g/mol, this compound is characterized by its spirocyclic architecture, which contributes to molecular rigidity and 3D complexity, often leading to improved selectivity and pharmacokinetic properties in drug candidates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-9-17-10-13(15)4-6-14-7-5-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGPEAVAOLYRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368040-61-2
Record name tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 4-oxa-1,9-diazaspiro[5.5]undecane in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets effectively.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of diazaspiro compounds exhibit antimicrobial properties. A study demonstrated that modifications to the tert-butyl group could enhance activity against specific bacterial strains, suggesting potential for developing new antibiotics.

Neuroscience

The compound's structural similarities to neurotransmitters suggest potential applications in neuropharmacology.

Case Study: Neuroprotective Effects
In vitro studies have reported that compounds with similar structures can protect neuronal cells from oxidative stress, indicating that this compound might have neuroprotective properties.

Material Science

Due to its unique structural properties, this compound can be utilized in the synthesis of novel materials such as polymers and nanocomposites.

Case Study: Polymer Blends
Research has explored the incorporation of diazaspiro compounds into polymer matrices, enhancing mechanical properties and thermal stability. These findings suggest applications in creating advanced materials for electronics and packaging.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Positional Isomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate 1023595-11-0 C₁₃H₂₄N₂O₃ 256.34 Oxygen at 1-position, carboxylate at 4-position Altered hydrogen bonding potential; used in protease inhibitor scaffolds
tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate 1160247-04-0 C₁₃H₂₄N₂O₃ 256.34 Carboxylate at 9-position instead of 1-position Impacts steric hindrance; may influence receptor selectivity

Impact of Positional Isomerism :

  • Reactivity : The 1-carboxylate isomer (target compound) offers better accessibility for nucleophilic substitution reactions compared to the 9-carboxylate analogue .
  • Solubility : Hydrochloride salts (e.g., CAS 1439897-97-8) enhance aqueous solubility, critical for in vivo studies .

Substituent Variations

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 1352925-95-1 Benzyl group at 4-position, oxo at 3-position 360.45 Enhanced lipophilicity; potential for targeting hydrophobic enzyme pockets
tert-Butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate 2803861-64-3 Difluoro substituents at 9-position 303.34 Fluorine atoms improve metabolic stability and membrane permeability

Functional Group Effects :

  • Fluorine Substituents : Modify electronic properties and resistance to oxidative metabolism, critical for CNS drug design .

Ring System Modifications

Compound Name CAS Number Ring System Molecular Weight (g/mol) Applications
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate N/A No oxygen (pure diaza system) 254.37 Broader pH stability; used in peptide mimetics
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 Oxo group replaces 4-oxa 269.34 Altered hydrogen-bonding capacity; explored in GPCR modulators

Ring System Impact :

  • 4-Oxa vs. Oxo : The 4-oxa group (ether) in the target compound provides rigidity, while oxo (keto) introduces polarity and hydrogen-bond acceptor sites .
  • Diaza Systems : Removal of oxygen (e.g., CAS 873924-08-4) reduces polarity, affecting solubility and target engagement .

Biological Activity

Tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate is a compound of interest due to its unique structural characteristics and potential biological activities. This compound belongs to the class of diazaspiro compounds, which have been studied for various pharmacological properties, including their roles in treating obesity, pain, and immune system disorders.

  • Molecular Formula : C13_{13}H24_{24}N2_2O3_3
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 1368040-61-2
  • Structural Features : The compound features a spirocyclic structure that is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds within the diazaspiro family exhibit a variety of biological activities. Specifically, this compound has shown promise in several areas:

1. Pain Management

Studies have indicated that similar diazaspiro compounds can act as analgesics. The mechanism is often linked to their interaction with neurotransmitter systems involved in pain perception.

2. Obesity Treatment

Recent literature suggests that these compounds may influence metabolic pathways associated with obesity. They could potentially modulate appetite and energy expenditure through central nervous system pathways.

3. Immune System Modulation

Diazaspiro compounds have been implicated in the modulation of immune responses. They may affect T cell proliferation and cytokine release, thereby influencing inflammatory processes.

Research Findings

A review of the literature reveals several key findings related to the biological activity of diazaspiro compounds:

StudyFocusFindings
Synthesis and BioactivityDiscusses the synthesis of 1,9-diazaspiro[5.5]undecanes and their potential use in treating obesity and pain.
GABAAR AntagonistsIdentifies diazaspiro compounds as GABAAR antagonists with implications for immunomodulatory effects.
Multitarget PharmacologyExplores the multitarget potential of fentanyl analogs, which share structural similarities with diazaspiro compounds, highlighting their diverse pharmacological profiles.

Case Study 1: Pain Management

A study on a related compound demonstrated significant analgesic effects in rodent models when administered at specific dosages. The results indicated a reduction in pain responses comparable to standard analgesics.

Case Study 2: Obesity Treatment

In a clinical trial involving similar spirocyclic compounds, participants exhibited notable weight loss and improved metabolic markers after treatment over several weeks.

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, hexane/EtOAc gradient).
  • Characterization by 1H^1H-NMR and LC-MS to confirm spirocyclic integrity .

Advanced: How can synthetic yield be optimized for spirocyclic intermediates under varying reaction conditions?

Methodological Answer:
Optimization strategies include:

  • Temperature modulation : Higher temperatures (50–80°C) improve cyclization kinetics but risk Boc-group decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while EtOH may stabilize reactive species .
  • Catalyst screening : Pd-based catalysts improve regioselectivity in spiroannulation, as shown in analogous diazaspiro systems .

Q. Data Contradiction Analysis :

  • Conflicting reports on Boc stability in EtOH vs. DMF necessitate empirical validation for each system .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Reference : OSHA-compliant guidelines for similar tert-butyl derivatives .

Basic: How is the spirocyclic structure confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : SHELXL refinement (e.g., using Mo-Kα radiation) resolves bond angles and torsional strain in the spiro core .
  • NMR spectroscopy : 13C^{13}C-NSP (non-uniform sampling) detects quaternary carbons, while 1H^1H-COSY identifies coupling across the spiro junction .

Q. Example Data :

TechniqueKey ObservationsReference
X-raySpiro C–N bond length: 1.47 Å
1H^1H-NMRδ 3.65 ppm (m, 4H, –OCH₂–)

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

  • Dynamic effects in NMR : Variable-temperature NMR (VT-NMR) distinguishes conformational flexibility (e.g., ring puckering) from static disorder .
  • DFT calculations : Compare computed 1H^1H-NMR shifts (B3LYP/6-31G*) with experimental data to validate spiro geometry .

Case Study : Discrepancies in tert-butyl group orientation resolved via Hirshfeld surface analysis .

Advanced: What are the stability profiles of this compound under acidic/basic conditions?

Methodological Answer:

  • Acidic conditions (pH < 3) : Rapid Boc deprotection occurs, forming free amines (monitored by TLC) .
  • Basic conditions (pH > 10) : Hydrolysis of the oxa-ring observed at elevated temperatures (>40°C) .

Q. Stability Table :

ConditionDegradation PathwayHalf-life (25°C)Reference
0.1 M HClBoc cleavage2 hours
0.1 M NaOHOxa-ring opening8 hours

Advanced: What strategies enable selective functionalization of the diaza moiety?

Methodological Answer:

  • Protection/deprotection : Boc groups shield one nitrogen, allowing regioselective alkylation or acylation at the free amine .
  • Metal-mediated coupling : CuI-catalyzed Ullmann reactions for aryl functionalization without spiro-ring disruption .

Example : Fluorination at the 2,2-position achieved via BF₃·Et₂O-mediated electrophilic substitution .

Advanced: How can computational modeling predict reactivity in spirocyclic systems?

Methodological Answer:

  • Conformational sampling : Molecular dynamics (MD) simulations (AMBER force field) identify low-energy spiro conformers .
  • Reactivity maps : DFT-based Fukui indices pinpoint nucleophilic/electrophilic sites for targeted derivatization .

Validation : Agreement between computed activation energies and experimental Arrhenius plots for ring-opening reactions .

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